Cas no 4885-97-6 (4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2))
4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) Chemical and Physical Properties
Names and Identifiers
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- 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2)
- 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt
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- Inchi: 1S/C4H2N2OS2.K.H/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;
- InChI Key: GAZRPANOSGVBOY-UHFFFAOYSA-N
- SMILES: C(C1=C(SNC1=O)S)#N.[KH]
4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37475719-0.05g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 0.05g |
$212.0 | 2023-05-26 | |
| Enamine | EN300-37475719-0.1g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 0.1g |
$317.0 | 2023-05-26 | |
| Enamine | EN300-37475719-0.25g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 0.25g |
$452.0 | 2023-05-26 | |
| Enamine | EN300-37475719-0.5g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 0.5g |
$713.0 | 2023-05-26 | |
| Enamine | EN300-37475719-1.0g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 1g |
$914.0 | 2023-05-26 | |
| Enamine | EN300-37475719-2.5g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 2.5g |
$1791.0 | 2023-05-26 | |
| Enamine | EN300-37475719-5.0g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 5g |
$2650.0 | 2023-05-26 | |
| Enamine | EN300-37475719-10.0g |
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 10g |
$3929.0 | 2023-05-26 | |
| Aaron | AR028CVI-50mg |
dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 50mg |
$317.00 | 2025-02-16 | |
| Aaron | AR028CVI-100mg |
dipotassium(4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide |
4885-97-6 | 95% | 100mg |
$461.00 | 2025-02-16 |
4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2)
4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) and CAS No. 4885-97-6: A Comprehensive Overview
4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2), identified by the CAS number 4885-97-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This potassium salt derivative exhibits unique structural and chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The compound's molecular framework, characterized by a fused isothiazole ring system combined with a nitrile group and a thiol moiety, offers a rich scaffold for functionalization and further derivatization.
The structural features of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) contribute to its reactivity and potential applications in medicinal chemistry. The presence of the thiol group (-SH) at the 5-position of the isothiazole ring provides a nucleophilic site for various chemical transformations, including disulfide bond formation, which is crucial in protein engineering and drug design. Additionally, the nitrile group (-CN) at the 3-position introduces electrophilic characteristics, facilitating reactions such as nucleophilic addition and condensation reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of heterocyclic compounds derived from isothiazole scaffolds. Research has demonstrated that isothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The potassium salt form of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) enhances its solubility and stability, making it more suitable for biological assays and pharmaceutical applications.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. The flexibility of its molecular structure allows for diverse modifications at multiple sites, enabling chemists to tailor its properties for specific biological targets. For instance, researchers have utilized derivatives of this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The potassium salt form particularly facilitates these synthetic routes by providing a stable and easily handleable intermediate.
The chemical reactivity of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) has been extensively studied in academic and industrial settings. Its ability to undergo cycloaddition reactions with various organic substrates makes it a valuable building block in constructing more intricate molecular architectures. Furthermore, its compatibility with transition metal-catalyzed reactions allows for further functionalization through cross-coupling techniques such as Suzuki-Miyaura and Heck reactions. These attributes make it an indispensable tool in modern synthetic organic chemistry.
The pharmacological investigation of this compound has yielded promising results in preclinical studies. Researchers have observed that certain derivatives exhibit potent activity against bacterial pathogens by interfering with essential enzymatic processes. The thiol group's ability to form disulfide bonds has been exploited to develop novel antimicrobial agents that target bacterial cell wall synthesis. Additionally, the nitrile group's reactivity has been harnessed to create prodrugs that release active species within microbial cells, enhancing therapeutic efficacy.
The synthesis of 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) involves multi-step organic transformations that highlight its synthetic utility. Starting from readily available precursors such as thiourea and cyanoacetamide derivatives, chemists can construct the isothiazole core through cyclization reactions under controlled conditions. The subsequent introduction of the thiol group and subsequent salt formation with potassium hydroxide or carbonate yields the desired product in high purity. This synthetic route underscores the compound's accessibility and versatility for further chemical exploration.
The impact of this compound on drug discovery extends beyond its use as an intermediate. Its unique structural motifs have inspired the development of entirely new classes of therapeutic agents with improved pharmacokinetic profiles and reduced side effects. By leveraging its reactivity and functional groups, researchers have been able to design molecules that interact selectively with biological targets while minimizing off-target effects.
The future prospects for 4-Isothiazolecarbonitrile, 2,3-dihydro-5-mercapto-3-oxo-, potassium salt (1:2) are vast and exciting. As our understanding of complex biological systems grows, so does the need for innovative chemical tools to address unmet medical needs. This compound represents a cornerstone in the development of next-generation therapeutics aimed at treating a variety of diseases with unprecedented precision.
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